molecular formula C25H23N5O4 B3046040 N-[(furan-2-yl)methyl]-2-{1-oxo-4-[4-(propan-2-yl)phenoxy]-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide CAS No. 1185145-75-8

N-[(furan-2-yl)methyl]-2-{1-oxo-4-[4-(propan-2-yl)phenoxy]-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide

Cat. No.: B3046040
CAS No.: 1185145-75-8
M. Wt: 457.5
InChI Key: PNUOBCZEUNPEQS-UHFFFAOYSA-N
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Description

N-[(furan-2-yl)methyl]-2-{1-oxo-4-[4-(propan-2-yl)phenoxy]-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide is a complex organic compound that features a furan ring, a triazoloquinoxaline core, and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(furan-2-yl)methyl]-2-{1-oxo-4-[4-(propan-2-yl)phenoxy]-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the triazoloquinoxaline core: This can be achieved through a cyclization reaction involving a quinoxaline derivative and a suitable triazole precursor under acidic or basic conditions.

    Attachment of the furan ring: The furan ring can be introduced via a nucleophilic substitution reaction, where a furan derivative reacts with an appropriate electrophilic intermediate.

    Introduction of the acetamide group: This step involves the acylation of an amine group with an acetic anhydride or acetyl chloride under mild conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(furan-2-yl)methyl]-2-{1-oxo-4-[4-(propan-2-yl)phenoxy]-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The triazoloquinoxaline core can be reduced to form a dihydro derivative.

    Substitution: The acetamide group can be substituted with other acyl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Acylation reactions can be carried out using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Major Products

The major products formed from these reactions include furanone derivatives, dihydro triazoloquinoxaline derivatives, and various acylated derivatives.

Scientific Research Applications

N-[(furan-2-yl)methyl]-2-{1-oxo-4-[4-(propan-2-yl)phenoxy]-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving furan and triazoloquinoxaline derivatives.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[(furan-2-yl)methyl]-2-{1-oxo-4-[4-(propan-2-yl)phenoxy]-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide involves its interaction with specific molecular targets. The furan ring and triazoloquinoxaline core can interact with enzymes or receptors, modulating their activity. The acetamide group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-[(furan-2-yl)methyl]-2-{1-oxo-4-[4-(methyl)phenoxy]-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide
  • N-[(furan-2-yl)methyl]-2-{1-oxo-4-[4-(ethyl)phenoxy]-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide

Uniqueness

N-[(furan-2-yl)methyl]-2-{1-oxo-4-[4-(propan-2-yl)phenoxy]-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide is unique due to the presence of the propan-2-yl group, which may confer distinct physicochemical properties and biological activities compared to its analogs.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-[1-oxo-4-(4-propan-2-ylphenoxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N5O4/c1-16(2)17-9-11-18(12-10-17)34-24-23-28-29(15-22(31)26-14-19-6-5-13-33-19)25(32)30(23)21-8-4-3-7-20(21)27-24/h3-13,16H,14-15H2,1-2H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNUOBCZEUNPEQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OC2=NC3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NCC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701111813
Record name N-(2-Furanylmethyl)-4-[4-(1-methylethyl)phenoxy]-1-oxo[1,2,4]triazolo[4,3-a]quinoxaline-2(1H)-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701111813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1185145-75-8
Record name N-(2-Furanylmethyl)-4-[4-(1-methylethyl)phenoxy]-1-oxo[1,2,4]triazolo[4,3-a]quinoxaline-2(1H)-acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185145-75-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Furanylmethyl)-4-[4-(1-methylethyl)phenoxy]-1-oxo[1,2,4]triazolo[4,3-a]quinoxaline-2(1H)-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701111813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(furan-2-yl)methyl]-2-{1-oxo-4-[4-(propan-2-yl)phenoxy]-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide
Reactant of Route 2
Reactant of Route 2
N-[(furan-2-yl)methyl]-2-{1-oxo-4-[4-(propan-2-yl)phenoxy]-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide
Reactant of Route 3
N-[(furan-2-yl)methyl]-2-{1-oxo-4-[4-(propan-2-yl)phenoxy]-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide
Reactant of Route 4
Reactant of Route 4
N-[(furan-2-yl)methyl]-2-{1-oxo-4-[4-(propan-2-yl)phenoxy]-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide
Reactant of Route 5
Reactant of Route 5
N-[(furan-2-yl)methyl]-2-{1-oxo-4-[4-(propan-2-yl)phenoxy]-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide
Reactant of Route 6
Reactant of Route 6
N-[(furan-2-yl)methyl]-2-{1-oxo-4-[4-(propan-2-yl)phenoxy]-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide

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